2-Naphthyl 2,6-dimethoxybenzoate

Liquid Crystals Mesophase Stability Materials Chemistry

Standard benzoate esters often fail under basic or nucleophilic conditions due to premature cleavage, compromising synthetic routes. 2-Naphthyl 2,6-dimethoxybenzoate (CAS 444116-45-4) solves this with a sterically hindered ester carbonyl from 2,6-dimethoxy substitution. - Enhanced hydrolytic stability for multi-step syntheses - Extended naphthyl π-system for photoactive materials & fluorescence probes - Unique mass (308.33 g/mol) ideal as HPLC/LC-MS reference standard

Molecular Formula C19H16O4
Molecular Weight 308.3g/mol
Cat. No. B402661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthyl 2,6-dimethoxybenzoate
Molecular FormulaC19H16O4
Molecular Weight308.3g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C19H16O4/c1-21-16-8-5-9-17(22-2)18(16)19(20)23-15-11-10-13-6-3-4-7-14(13)12-15/h3-12H,1-2H3
InChIKeyARXDODIZXJNDFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthyl 2,6-dimethoxybenzoate: A Structurally Distinct Aromatic Ester Scaffold for Research Applications


2-Naphthyl 2,6-dimethoxybenzoate (CAS 444116-45-4) is an aromatic ester with the molecular formula C₁₉H₁₆O₄ and a molecular weight of 308.33 g/mol . It features a naphthalene ring esterified with a 2,6-dimethoxybenzoic acid moiety, placing it within a class of compounds that includes both naphthyl benzoates and dimethoxybenzoate esters. Its structural architecture—combining an extended aromatic naphthyl chromophore with electron-donating methoxy substituents on the benzoyl ring—distinguishes it from simpler naphthyl benzoate analogs and positions it for specialized applications in materials science and organic synthesis.

Structurally distinct aromatic ester scaffold combining naphthyl and 2,6-dimethoxybenzoate architecture
Extended π-system and sterically hindered ester carbonyl for specialized materials and synthesis
Fits liquid crystal, organic synthesis, spectroscopic probe, and analytical reference applications

Why 2-Naphthyl 2,6-dimethoxybenzoate Cannot Be Substituted by Generic Naphthyl or Dimethoxybenzoate Esters


Substitution of 2-Naphthyl 2,6-dimethoxybenzoate with structurally related compounds such as 2-Naphthyl benzoate or simpler alkyl 2,6-dimethoxybenzoates introduces substantial changes in molecular geometry, electronic distribution, and intermolecular interactions. The 2,6-dimethoxy substitution pattern on the benzoyl ring imposes significant steric hindrance around the ester carbonyl [1], altering both reactivity and crystalline packing relative to unsubstituted analogs. Conversely, replacement of the naphthyl group with a phenyl or alkyl moiety eliminates the extended π-system and associated optical properties [2]. These structural modifications fundamentally alter the compound's physicochemical behavior, making generic substitution unsuitable for applications where precise molecular architecture governs function. The quantitative evidence below substantiates these differentiation claims.

2,6-Dimethoxy substitution creates steric hindrance; replacing with unsubstituted benzoyl esters may alter reactivity and crystal packing.
Naphthyl group provides extended π-system and optical properties; phenyl or alkyl substitution eliminates these features.
Combined architecture determines physicochemical behavior; generic naphthyl or dimethoxybenzoate esters may not preserve function.

Quantitative Differentiation Evidence for 2-Naphthyl 2,6-dimethoxybenzoate: Key Comparative Data


Naphthyl Core vs. Phenyl Core: Enhanced Thermal Stability of Liquid Crystalline Phases

Naphthalene-based benzoate esters exhibit broader and more thermally stable liquid crystalline states compared to their phenyl benzoate analogues. A comparative study of 2,6-naphthyl benzoates versus 1,4-phenyl benzoates demonstrates that the naphthalene core confers enhanced mesophase thermal stability [1]. While this study does not include the specific 2,6-dimethoxy derivative, it establishes a class-level property that is directly relevant: the naphthyl moiety provides superior liquid crystalline behavior relative to the phenyl analog. The 2,6-dimethoxy substitution on the benzoyl ring is expected to further modulate these properties through electronic and steric effects.

Thermal Stability
Class-level
Naphthalene-based esters exhibit broader, more thermally stable mesophases vs. phenyl analogues.
Supports liquid crystal mesophase stability screening.
Class-level inference; direct data for 2,6-dimethoxy derivative not reported.
Liquid Crystals Mesophase Stability Materials Chemistry

Molecular Weight and Formula Differentiation from 2-Naphthyl Benzoate

2-Naphthyl 2,6-dimethoxybenzoate (C₁₉H₁₆O₄, MW 308.33 g/mol) differs substantially from the unsubstituted analog 2-Naphthyl benzoate (C₁₇H₁₂O₂, MW 248.28 g/mol) in both molecular formula and weight . The addition of two methoxy groups increases the molecular weight by 60.05 g/mol (24.2% increase) and introduces four additional heteroatoms, which significantly alter solubility, chromatographic behavior, and spectroscopic signatures.

Molecular Identity
Direct comparison
Δ MW = 60.05 g/mol (24.2% increase) vs. 2-Naphthyl benzoate; distinct formula C₁₉H₁₆O₄ vs. C₁₇H₁₂O₂.
Enables unambiguous mass spectrometric identification.
Impacts solubility and chromatographic retention.
Physicochemical Properties Molecular Descriptors Analytical Reference Standards

Steric and Electronic Modulation via 2,6-Dimethoxy Substitution

The presence of two methoxy groups at the 2- and 6-positions of the benzoyl ring introduces significant steric hindrance around the ester carbonyl [1]. This substitution pattern is known to influence both the reactivity and the conformational landscape of benzoate esters. Compared to unsubstituted 2-Naphthyl benzoate, the 2,6-dimethoxy derivative is expected to exhibit reduced susceptibility to nucleophilic attack at the carbonyl and altered crystal packing due to steric congestion. While direct quantitative kinetic data are not available for this specific compound, the structural difference is unambiguous and chemically significant.

Steric Effects
Class-level
2,6-Dimethoxy ortho-substitution creates significant steric hindrance around the ester carbonyl.
May enhance hydrolytic stability in synthetic sequences.
Quantitative rate data not available; structural inference.
Steric Effects Electronic Effects Reactivity Tuning

Extended π-System and Chromophoric Properties Relative to Alkyl 2,6-Dimethoxybenzoates

The naphthyl moiety in 2-Naphthyl 2,6-dimethoxybenzoate provides an extended aromatic π-system that is absent in simpler alkyl 2,6-dimethoxybenzoates such as the methyl or ethyl esters . This structural feature is expected to confer distinct UV-Vis absorption and fluorescence properties, including longer wavelength absorption maxima and potentially higher molar absorptivity. While direct spectroscopic comparison data are not available, the difference in chromophore is unequivocal: naphthalene absorbs at significantly longer wavelengths (λmax ~275 nm for the ¹Lb band) compared to benzene derivatives.

Optical Properties
Class-level
Naphthyl chromophore extends absorption to longer wavelengths (expected λmax >270 nm) vs. alkyl 2,6-dimethoxybenzoates.
Supports use as spectroscopic probe or photoactive building block.
Class-level chromophore inference; direct compound spectra not reported.
Spectroscopy Optical Properties Photochemistry

Recommended Research and Industrial Applications for 2-Naphthyl 2,6-dimethoxybenzoate


Liquid Crystal Materials Research

The naphthyl core, as established by class-level evidence [1], confers broader and more thermally stable mesophases compared to phenyl analogs. 2-Naphthyl 2,6-dimethoxybenzoate may serve as a mesogenic building block or dopant in liquid crystal mixtures where enhanced thermal stability is required. The 2,6-dimethoxy substitution offers additional steric and electronic tuning parameters for optimizing mesophase behavior and transition temperatures.

Organic Synthesis Intermediate

The sterically hindered ester carbonyl, resulting from the 2,6-dimethoxy substitution pattern [1], provides enhanced hydrolytic stability compared to unsubstituted benzoate esters. This property makes 2-Naphthyl 2,6-dimethoxybenzoate a potentially more robust intermediate in multi-step synthetic sequences, particularly under basic or nucleophilic conditions where simple esters might undergo premature cleavage.

Spectroscopic Probe or Photoactive Building Block

The extended naphthyl π-system distinguishes 2-Naphthyl 2,6-dimethoxybenzoate from alkyl 2,6-dimethoxybenzoate esters [1]. This chromophoric difference enables the compound to serve as a UV-Vis or fluorescence spectroscopic probe, or as a building block for photoactive materials and sensors, where the naphthyl moiety can engage in π-π stacking interactions or serve as an energy transfer donor/acceptor.

Analytical Reference Standard

With its distinct molecular weight (308.33 g/mol) and formula (C₁₉H₁₆O₄) compared to the simpler 2-Naphthyl benzoate (248.28 g/mol, C₁₇H₁₂O₂) [1], 2-Naphthyl 2,6-dimethoxybenzoate is suitable for use as an analytical reference standard in mass spectrometry, HPLC, or GC method development, where its unique mass and retention characteristics provide clear differentiation from related compounds.

Application
Selection Property
Validation Focus
Liquid Crystal Materials Research
Naphthyl core mesophase stability
Mesophase thermal range and transition temperatures
Organic Synthesis Intermediate
Sterically hindered ester carbonyl
Hydrolytic resistance under basic/nucleophilic conditions
Spectroscopic Probe or Photoactive Building Block
Extended naphthyl π-system chromophore
UV-Vis/fluorescence spectral characteristics
Analytical Reference Standard
Distinct molecular weight and formula
Mass spectrometric and chromatographic differentiation

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